molecular formula C14H10ClN3O3 B2819820 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide CAS No. 1020979-09-2

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide

Cat. No.: B2819820
CAS No.: 1020979-09-2
M. Wt: 303.7
InChI Key: JOSOFFRKTBIMGI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining an acetamide linker, a 4-chlorophenoxy moiety, and an oxazolo[5,4-b]pyridine heterocycle, a scaffold recognized for its potential biological activity . While direct studies on this specific molecule are limited, research on highly similar analogs provides strong direction for its research applications. Compounds with analogous structures, particularly those incorporating the acetamide-linked heterocyclic systems, have demonstrated potent antiproliferative activity against various human cancer cell lines. These molecules are frequently investigated as inhibitors of key signaling pathways, such as the PI3K pathway, which is a crucial target in oncology research . Furthermore, structurally related oxazolopyridine derivatives have shown promising anti-inflammatory activity in silico models, exhibiting high binding affinity to targets like Prostaglandin synthase-2 (COX-2), suggesting potential for development in this research area . The chlorophenyl group is a common pharmacophore in bioactive molecules, often contributing to enhanced potency and selectivity in target engagement . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents for cancer and inflammatory diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-9-3-5-10(6-4-9)20-8-12(19)17-13-11-2-1-7-16-14(11)21-18-13/h1-7H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSOFFRKTBIMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.

    Cyclization to Form Oxazolo-Pyridine: The next step involves the cyclization of a suitable precursor to form the oxazolo-pyridine ring. This can be achieved through the reaction of 2-aminopyridine with glyoxylic acid under acidic conditions.

    Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid with the oxazolo-pyridine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation and survival pathways, making it a potential anti-cancer agent. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its efficacy in inhibiting key enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural differences between the target compound and analogs lie in the heterocyclic core, substituent positioning, and functional groups. Below is a comparative analysis:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Target Compound C₁₃H₁₀ClN₃O₃ (estimated) ~295.68 4-Chlorophenoxy, acetamide, oxazolopyridine Not provided
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone, methyl-isoxazole 478045-96-4
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide C₈H₇N₃O₂ 193.16 Carbohydrazide, methyl-oxazolopyridine 1097794-89-2

Key Observations:

  • Heterocyclic Core: The target compound’s fused oxazolopyridine contrasts with the oxadiazolidinone in , which introduces additional nitrogen and oxygen atoms, increasing polarity and hydrogen-bonding capacity.
  • Substituents: The 4-chlorophenoxy group in the target compound differs from the methyl-isoxazole in and carbohydrazide in , impacting lipophilicity and metabolic stability.

Inferred Pharmacological and Physicochemical Behavior

  • Lipophilicity: The 4-chlorophenoxy group enhances lipophilicity compared to carbohydrazide derivatives (e.g., ), favoring blood-brain barrier penetration. However, the oxadiazolidinone in may improve aqueous solubility due to its polar ring.
  • Receptor Binding: The acetamide linkage in the target compound provides hydrogen-bonding sites, similar to ramelteon’s amide group (), which targets melatonin receptors .
  • Metabolic Stability: The chlorine atom in both the target compound and may slow oxidative metabolism, but the methyl groups in and could introduce steric hindrance, further stabilizing the molecule.

Biological Activity

2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting various cellular processes. This article reviews its biological activity based on relevant studies, exploring its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chlorophenoxy group and an oxazolo[5,4-b]pyridine moiety. This structural configuration is believed to contribute to its biological activities.

Research indicates that this compound acts primarily as an inhibitor of osteoclastogenesis. Osteoclasts are cells responsible for bone resorption, and their dysregulation can lead to conditions such as osteoporosis. The compound has been shown to alter the expression of osteoclast-specific marker genes and inhibit the formation of mature osteoclasts, thereby reducing bone resorption activity in vitro and preventing bone loss in vivo .

Biological Activity Data

Biological Activity Effect Reference
Inhibition of OsteoclastogenesisStrong inhibitory effect on osteoclast formation
Alteration of Gene ExpressionChanges in mRNA levels for osteoclast-specific markers
Prevention of Bone LossEffective in OVX-induced bone loss models

Study on Osteoporosis

In a significant study published in the Journal of Cellular and Molecular Medicine, the compound was tested for its effects on bone metabolism. The results demonstrated that treatment with this compound led to a marked reduction in osteoclast activity and an increase in bone density in ovariectomized (OVX) mice models, which are commonly used to study postmenopausal osteoporosis .

This study highlighted the potential use of this compound as a therapeutic agent for treating osteolytic disorders.

Antifungal Activity

Another area explored was the antifungal properties of related oxazolo[5,4-b]pyridine derivatives. In vitro assays indicated that certain derivatives exhibited antifungal activity against Candida albicans, suggesting that modifications to the oxazolo structure could enhance biological efficacy . Although specific data on this compound was not detailed in this study, it opens avenues for further exploration into its antifungal potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide?

Answer:
The synthesis typically involves a multi-step approach:

Substitution Reaction : React 4-chlorophenol with a halogenated intermediate (e.g., chloroacetyl chloride) under alkaline conditions (NaOH/K₂CO₃) to form the phenoxyacetamide backbone .

Oxazole Ring Formation : Cyclize the intermediate using reagents like DMF or POCl₃ to construct the oxazolo[5,4-b]pyridine core .

Amide Coupling : Employ condensing agents (e.g., EDC/HOBt) to attach the acetamide group to the heterocyclic ring .
Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to minimize by-products (e.g., over-oxidation) .

Basic: How is structural characterization performed for this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, oxazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~345.08) and fragmentation patterns .
  • HPLC : Purity (>95%) is assessed using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers optimize reaction yields while avoiding side products?

Answer:

Variable Optimization Strategy Evidence
TemperatureMaintain 60–80°C during cyclization to prevent decomposition
CatalystUse Pd/C for selective hydrogenation of nitro groups
SolventPolar aprotic solvents (DMF) enhance nucleophilic substitution
WorkupPurify via column chromatography (silica gel, ethyl acetate/hexane)

Note : Kinetic studies (e.g., in situ IR) can identify rate-limiting steps for targeted optimization .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. antimicrobial activity) .
  • Structural Analog Comparison :
Analog Structural Difference Activity Shift Reference
4-Fluoro analogFluorine at phenyl ring↑ Selectivity for EGFR
Methyl-oxazoleMethyl substitution on oxazole↓ Solubility, ↑ Toxicity
  • Assay Replication : Test under identical conditions (pH, cell lines) to isolate variables .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Molecular Docking : The oxazole ring and chlorophenoxy group form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR) .
  • Enzyme Kinetics : Competitive inhibition observed via Lineweaver-Burk plots (Km increases with inhibitor concentration) .
  • Pharmacokinetics : Microsomal stability assays (e.g., rat liver microsomes) show moderate metabolic clearance (t₁/₂ = 2.5 h) .

Unresolved Issues : Conflicting data on CYP450 isoform interactions warrant further isozyme-specific assays .

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